Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with an ethyl carboxylate group, an acetamido linker, and a [1,2,4]triazolo[4,3-a]quinoline moiety connected via a sulfur atom. The [1,2,4]triazoloquinoline system is a fused bicyclic scaffold known for its pharmacological relevance, including antimicrobial and anticancer activities .
Properties
IUPAC Name |
ethyl 2-[[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c1-2-30-22(29)20-15-8-4-6-10-17(15)32-21(20)24-19(28)13-31-23-26-25-18-12-11-14-7-3-5-9-16(14)27(18)23/h3,5,7,9,11-12H,2,4,6,8,10,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLNZIVSKYAGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied for their potential asA2B receptor antagonists . The A2B receptors are a subtype of adenosine receptors and have been correlated with anticancer activity.
Mode of Action
It has been suggested that similar compounds may intercalate dna. This means that the compound inserts itself between the base pairs of the DNA helix, which can interfere with processes such as DNA replication and transcription.
Biochemical Pathways
It is known that a2b receptors, which similar compounds target, are involved in the regulation of angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor. These factors play a crucial role in angiogenesis, a major mechanism for tumor growth regulation.
Biological Activity
Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition that includes a triazole-quinoline moiety and a tetrahydrobenzo[b]thiophene core, suggesting diverse pharmacological applications. The following sections will explore the biological activity of this compound, supported by relevant data tables and research findings.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Triazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Quinoline Moiety : Associated with numerous medicinal properties, particularly in oncology.
- Tetrahydrobenzo[b]thiophene Core : This component contributes to the compound's lipophilicity and potential interaction with various biological targets.
Anticancer Activity
Research indicates that compounds containing triazole and quinoline derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted the effectiveness of triazoloquinoline derivatives against various cancer cell lines, showing IC50 values ranging from 5 to 30 µM for different derivatives .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Triazoloquinoline Derivative A | 22.54 | MCF7 |
| Triazoloquinoline Derivative B | 5.08 | T47D |
| Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido) | TBD | TBD |
Antimicrobial Activity
Compounds similar to Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido) have shown promising antimicrobial activity. Specifically, triazole derivatives have been reported to inhibit the growth of various pathogenic bacteria and fungi. For example:
- Antibacterial Activity : Benzothioate derivatives exhibited good antibacterial activity against multiple bacterial strains compared to standard antibiotics .
Anti-inflammatory Properties
The compound's structural motifs suggest potential anti-inflammatory activity. Research on related triazole compounds has indicated their ability to inhibit inflammatory cytokines and pathways involved in chronic inflammation. For instance, certain derivatives have been shown to significantly reduce TNF-alpha levels in vitro .
Enzyme Inhibition Studies
Inhibition of metabolic enzymes is another area where this compound may exhibit activity. Studies have shown that similar compounds can effectively inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's. The inhibition constants (Ki) for various triazole derivatives ranged from 8.14 to 33.00 nM against AChE .
Study on Anticancer Activity
A recent study evaluated the anticancer effects of a series of triazoloquinoline derivatives on human breast cancer cell lines (MCF7 and T47D). The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations, demonstrating their potential as anticancer agents.
Study on Antimicrobial Activity
Another study focused on the antimicrobial efficacy of thioether-containing compounds similar to Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido). The results showed that these compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Cyanoacrylamides (e.g., ) feature electron-withdrawing cyano groups that enhance reactivity in Michael addition or nucleophilic substitution reactions, unlike the sulfur-linked triazoloquinoline in the target compound.
- Piperazine derivatives (e.g., IIIb ) prioritize hydrogen bonding and cationic interactions due to their basic nitrogen atoms, contrasting with the neutral triazoloquinoline system.
Key Observations :
- The target compound may share synthetic steps with triazole derivatives (e.g., cyclization of thioamides), as seen in related compounds .
- Cyanoacrylamides achieve higher yields (72–94%) via straightforward Knoevenagel condensation, suggesting that the target compound’s triazoloquinoline group may require more complex purification steps .
Key Observations :
- Cyanoacrylamides exhibit broad-spectrum antioxidant and antibacterial activities, which may be compromised in the target compound due to steric hindrance from the bulky triazoloquinoline group .
- Piperazine derivatives show strong acetylcholinesterase inhibition, highlighting how nitrogen-rich substituents enhance binding to enzyme active sites compared to sulfur-linked systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
